Citramalic acid

Description

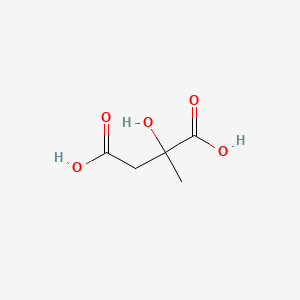

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTRTWQBIOMVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862265 | |

| Record name | Citramalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citramalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

597-44-4, 2306-22-1 | |

| Record name | (±)-Citramalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citramalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citramalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-hydroxy-2-methylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Citramalic acid dipotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRAMALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGC721P65H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citramalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 - 111 °C | |

| Record name | Citramalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Systems Biology Approaches:metabolic Control Analysis, Often Integrated with Flux Analysis, is Employed in Systems Biology Studies to Understand How Cellular Growth Rates Influence Metabolic Fluxes and the Overall Metabolomeebi.ac.uk. While Not Always Directly Focused on Citramalic Acid Itself, These Broader Approaches Provide a Framework for Understanding How Citramalic Acid S Metabolism Might Be Regulated Within a Larger Cellular Context.

Illustrative Data for ¹³C-MFA of Citramalic Acid Synthesis

Metabolic flux analysis quantifies the flow of carbon through metabolic pathways by analyzing the mass isotopomer distribution (MID) of metabolites. When a ¹³C-labeled precursor, such as ¹³C-acetate, is fed to a system where this compound is synthesized from pyruvate (B1213749) and acetyl-CoA, the ¹³C label is incorporated into this compound. The resulting MIDs are then used to calculate the flux through the citramalate (B1227619) synthase enzyme.

The following table illustrates a simplified scenario of ¹³C-acetate labeling and its expected impact on the mass isotopomer distribution of this compound. This is a conceptual representation, as actual MFA involves complex computational modeling and analysis of multiple metabolites.

| Labeled Substrate | Key Metabolite | Expected ¹³C Incorporation Pattern (Simplified) | Mass Isotopomer Distribution (MID) | Interpretation |

| ¹³C-Acetate | This compound | ¹³C incorporated into the acetyl-CoA derived carbon atom(s) | M+1, M+2 (depending on acetate (B1210297) labeling) | Indicates flux through citramalate synthase, incorporating ¹³C from acetyl-CoA. |

| ¹³C-Pyruvate | This compound | ¹³C incorporated into the pyruvate derived carbon atom(s) | M+1, M+2, M+3 (depending on pyruvate labeling) | Indicates flux through citramalate synthase, incorporating ¹³C from pyruvate. |

Note: The specific mass isotopomer distribution (M+n) depends on the labeling pattern of the substrate (e.g., [1-¹³C]acetate vs. [U-¹³C]acetate) and the number of carbon atoms incorporated into the metabolite. Actual MFA involves detailed analysis of fragmentation patterns and isotopic enrichment over time.

Compound List

this compound

Pyruvate

Acetyl-CoA

Citramalate synthase (CMS)

Citraconic acid

Isoleucine

2-Ethylmalate

2-Propylmalate

2-Isopropylmalate

1-Propanal

1-Propanol

Methyl propanoate

Methyl 2-methylbutanoate

2-Methylbutanol

Malic acid

Acetate

Glucose

Salicylic acid

Tricarboxylic acid (TCA) cycle intermediates (e.g., citrate, α-ketoglutarate, succinate, fumarate, malate)

Glycolysis intermediates (e.g., fructose (B13574) 6-phosphate, dihydroxyacetone phosphate (B84403), 3-phosphoglycerate, phosphoenolpyruvate)

Pentose phosphate pathway intermediates (e.g., xylulose 5-phosphate, ribose 5-phosphate)

Homogentisic acid

N-acetyl-L-glutamic acid

Hesperidin

Eriodictyol

Homoeriodictyol

Diosmin

Itaconic acid

Mesaconic acid

Succinate

α-Hydroxyglutaric acid

Glutamic acid

Glycine

Alanine

Aspartate

Glutamine

Proline

Serine

Homoserine

Cysteine

Oxaloacetate

α-Ketoglutarate

Metabolic Roles and Interconnections of Citramalic Acid in Organisms

Role in Anaplerotic and Gluconeogenic Pathways (Non-Human Specific)

Anaplerotic reactions are essential for replenishing the intermediates of the tricarboxylic acid (TCA) cycle that are withdrawn for various biosynthetic purposes. wikipedia.orgslideshare.net The citramalate (B1227619) cycle, in which citramalic acid is a key component, functions as an anaplerotic sequence in some bacteria. This cycle provides a mechanism for the net assimilation of two-carbon compounds like acetate (B1210297), which is particularly important for organisms that lack the glyoxylate cycle. researchgate.net

In this pathway, glyoxylate is produced from the cleavage of a citramalate derivative. This glyoxylate can then be converted to other TCA cycle intermediates, such as malate, effectively replenishing the cycle. nih.gov While not a direct participant in the canonical steps of gluconeogenesis, the intermediates produced via the citramalate cycle, such as succinate and malate, can serve as precursors for the synthesis of glucose. wikipedia.org For instance, succinate can enter the TCA cycle and be converted to oxaloacetate, a primary starting point for gluconeogenesis. libretexts.org Therefore, by feeding the TCA cycle, the citramalate pathway indirectly supports gluconeogenic processes in organisms that utilize this cycle.

Participation in Branched-Chain Amino Acid Metabolism (Isoleucine Biosynthesis Pathway)

One of the most well-documented roles of this compound is its involvement in an alternative pathway for the biosynthesis of the branched-chain amino acid isoleucine. nih.govpnas.org This pathway serves as a substitute for the more common threonine-dependent route. It has been identified in a diverse range of organisms, including bacteria such as Geobacter sulfurreducens and cyanobacteria, as well as in plants like apples (Malus domestica). nih.govpnas.orgnih.gov

The key initial step in this pathway is the condensation of acetyl-CoA and pyruvate (B1213749), a reaction catalyzed by the enzyme citramalate synthase (CMS), to form this compound. pnas.org This bypasses the need for threonine deaminase, an enzyme often subject to feedback inhibition by isoleucine. pnas.org Subsequent enzymatic reactions convert citramalate into 2-oxobutanoate, the direct precursor to isoleucine. nih.gov In G. sulfurreducens, studies have shown that this citramalate-dependent pathway is the primary route for isoleucine synthesis. nih.govnih.gov Similarly, in ripening apples, the engagement of this pathway allows for sustained production of isoleucine, which is a precursor to important volatile esters that contribute to the fruit's aroma. pnas.org

| Enzyme/Protein | Function in Isoleucine Biosynthesis | Organism Examples |

| Citramalate Synthase (CMS/CimA) | Catalyzes the condensation of acetyl-CoA and pyruvate to form citramalate. | Geobacter sulfurreducens, Cyanothece sp., Malus domestica (apple) |

| Isopropylmalate Isomerase (LeuCD) | Involved in the conversion of citramalate to subsequent intermediates. | Escherichia coli (engineered) asm.org |

| Threonine Ammonia-lyase | Key enzyme in the canonical isoleucine pathway (bypassed by the citramalate pathway). | Escherichia coli |

This compound as an Intermediate in Specific Metabolic Cycles (e.g., Citramalate Cycle, Glyoxylate Cycle Variants)

This compound is the defining intermediate of the citramalate cycle, a metabolic pathway for acetate assimilation found in some bacteria that lack the key enzymes of the glyoxylate cycle, such as isocitrate lyase. researchgate.net This cycle allows organisms to grow on two-carbon compounds by providing a route for the net formation of C4 compounds from acetyl-CoA.

The citramalate cycle is functionally analogous to the glyoxylate cycle but mechanistically distinct. While the glyoxylate cycle involves the condensation of two acetyl-CoA molecules, the citramalate cycle begins with the condensation of one molecule of acetyl-CoA and one molecule of pyruvate to form citramalate. researchgate.net The cycle proceeds to generate glyoxylate and propionyl-CoA. The propionyl-CoA is then carboxylated and rearranged to succinyl-CoA, which can replenish the TCA cycle. nih.gov This makes the citramalate cycle a distinct metabolic solution for the same biochemical challenge that the glyoxylate cycle solves: avoiding the complete oxidation of acetyl-CoA to CO2 and enabling its use for biosynthesis. wikipedia.orglibretexts.org

| Feature | Citramalate Cycle | Glyoxylate Cycle |

| Starting Substrates | Acetyl-CoA and Pyruvate | Two molecules of Acetyl-CoA |

| Key Intermediate | This compound | Glyoxylate, Succinate |

| Key Enzymes | Citramalate synthase, 3-methylmalyl-CoA lyase | Isocitrate lyase, Malate synthase |

| Primary Function | Net assimilation of C2 compounds for biosynthesis | Net assimilation of C2 compounds for biosynthesis |

| Organisms | Certain bacteria (e.g., Rhodospirillum rubrum) | Plants, fungi, bacteria, protists |

Influence on Other Organic Acid Metabolism and Accumulation

The synthesis and accumulation of this compound can significantly influence the metabolic landscape of other organic acids within an organism. This is often due to competition for common precursors, particularly acetyl-CoA and pyruvate, which are central nodes in metabolism. mdpi.com

For instance, in the fruit of pitaya (Hylocereus species), this compound is the predominant organic acid during early development. mdpi.com Studies suggest that the high activity of citramalate synthase during this stage directs the flux of acetyl-CoA towards citramalate production, potentially limiting its availability for citrate (B86180) synthase, the enzyme that catalyzes the first step of the TCA cycle to produce citric acid. This results in an inverse relationship where high levels of this compound are correlated with lower levels of citric and malic acid. mdpi.com

Metabolic engineering studies in microorganisms have further demonstrated this interplay. Overexpression of genes for citramalate synthesis in fungi like Aspergillus niger has been shown to increase this compound production while reducing the output of citric acid. frontiersin.org Similarly, engineered Escherichia coli strains designed for high-titer citramalate production often require modifications to central metabolism, such as attenuating the flux towards acetate or the TCA cycle, to maximize the carbon flow into the desired product. nih.govmicrobiologyresearch.org The accumulation of this compound itself can also be substantial, reaching over 80 g/L in optimized fermentation processes. nih.gov

Comparative Metabolomics Studies Involving this compound

Comparative metabolomics, which analyzes the global profile of metabolites in different organisms or under varying conditions, has highlighted the role of this compound in diverse biological contexts. These studies reveal how its synthesis and accumulation are modulated in response to environmental stress, disease states, or developmental changes.

A metabolomic analysis of wild and cultivated soybean seedlings under salt stress found that wild soybeans, which exhibit greater salt tolerance, accumulate significantly higher amounts of this compound, among other organic acids. nih.gov This suggests a potential role for this compound in the plant's stress response mechanism.

In the fungus Paecilomyces, an exo-metabolomic study compared metabolite secretion when grown with different phosphate (B84403) sources. The study identified this compound as one of the key organic acids exuded by the fungus, and subsequent experiments confirmed its significant contribution to the bioleaching of rare earth elements from monazite ore. frontiersin.orgnih.gov This highlights a role for this compound in nutrient acquisition and biogeochemical cycling.

Furthermore, a study on a rat model of diabetic kidney disease noted a significant upregulation of serum this compound, linking it to the metabolic disturbances associated with the disease's progression. nih.gov These comparative studies underscore the value of metabolomics in uncovering the diverse and context-specific functions of this compound across different biological systems.

Enzymology and Structural Biology of Citramalic Acid Metabolizing Enzymes

Characterization of Citramalate (B1227619) Lyases and Citramalyl-CoA Lyases

Regulation of Lyase Activity

Citramalate lyase is an enzyme that catalyzes the cleavage of citramalate into pyruvate (B1213749) and acetate (B1210297). Specifically, (3S)-citramalate pyruvate-lyase (acetate-forming) , also known as citramalate lyase, breaks down (3S)-citramalate into pyruvate and acetate wikipedia.orgontosight.aiwikipedia.orghmdb.cawikipedia.org. This reaction is fundamental in certain microbial metabolic pathways, such as the degradation of amino acids and other compounds ontosight.ai.

Further characterization has identified distinct lyase activities for different stereoisomers of citramalyl-CoA. R-citramalyl-CoA lyase cleaves R-citramalyl-CoA into acetyl-CoA and pyruvate nih.gov. In contrast, S-citramalyl-CoA lyase activity has been observed, suggesting stereospecificity in citramalate breakdown pathways nih.gov.

The activity of these lyases can be influenced by specific cofactors. Notably, R-citramalyl-CoA lyase activity has been found to be dependent on Mn2+ and Dithiothreitol (DTE), while S-citramalyl-CoA lyase activity requires Mg2+ nih.gov. These cation dependencies highlight potential points of regulation for citramalate metabolism, where the availability of specific divalent cations can modulate the rate of citramalate breakdown.

Discovery and Characterization of Novel Enzymes Associated with Citramalic Acid Transformations

Research has uncovered and characterized several enzymes and pathways involved in this compound metabolism, revealing novel functions and adaptations in different organisms.

Citramalate Synthase (CMS) is central to the biosynthesis of this compound. It catalyzes the condensation of acetyl-CoA and pyruvate to form citramalate pnas.orgpnas.orgbenchchem.comnih.govebi.ac.ukuga.edumdpi.com. This pathway, previously described primarily in microorganisms for isoleucine biosynthesis, has also been identified in plants, such as apple fruit, where it contributes to the synthesis of isoleucine and volatile esters pnas.orgpnas.orgnih.gov.

A significant discovery in apple fruit (Malus domestica) involved identifying a gene encoding a citramalate synthase (MdCMS) that exhibits high amino acid similarity to 2-isopropylmalate synthase (IPMS) pnas.orgnih.gov. Functional analysis revealed that this apple CMS is a neofunctionalized form of IPMS and, crucially, is insensitive to feedback inhibition pnas.orgpnas.orgnih.gov. This lack of feedback regulation allows for a more sustained production of citramalate, supporting the synthesis of downstream products like isoleucine and esters during fruit ripening pnas.orgpnas.orgnih.gov. Further characterization identified two alleles, MdCMS_1 and MdCMS_2, differing at amino acid 387. MdCMS_1 (glutamine387) demonstrated high activity and induced citramalate accumulation when expressed, whereas MdCMS_2 (glutamate387) showed near-complete loss of activity pnas.orgnih.gov.

In the filamentous fungus Aspergillus niger, a previously unrecognized biosynthetic cluster for this compound (CM) was identified through transcriptome analysis of itaconic acid (IA) producing strains nih.govnih.govresearchgate.net. Overexpression of a putative citramalate synthase gene (often referred to as cimA) from this cluster, along with a clustered organic acid transporter, led to observed CM bioproduction in A. niger nih.govnih.govresearchgate.net. This discovery points to novel pathways for this compound synthesis in fungi.

The enzyme R-citramalyl-CoA lyase from Chloroflexus aurantiacus has been characterized for its role in cleaving R-citramalyl-CoA into acetyl-CoA and pyruvate, as part of an autotrophic carbon assimilation pathway nih.gov. This enzyme forms a transcriptional unit with the succinyl-CoA:R-citramalate CoA transferase, highlighting coordinated gene expression for metabolic functions nih.gov.

Data Tables

To illustrate the enzymatic properties and discoveries, the following data tables summarize key findings:

Table 1: Kinetic Parameters of Citramalate Synthase (CMS) from Methanocaldococcus jannaschii

| Enzyme | EC Number | Specific Activity (µmol/min/mg protein) | Km (Pyruvate) (mM) | Km (Acetyl-CoA) (mM) | Reference |

| Citramalate Synthase (CMS) from M. jannaschii | 2.3.1.182 | 2.9 | 0.85 | 0.14 | uga.edu |

Table 2: Cation Dependency of Citramalyl-CoA Lyases

| Enzyme | Cation/Cofactor Dependency | Reference |

| R-Citramalyl-CoA Lyase | Mn2+, DTE | nih.gov |

| S-Citramalyl-CoA Lyase | Mg2+ | nih.gov |

Table 3: Comparison of Apple Citramalate Synthase Variants (MdCMS)

| Variant | Amino Acid at Position 387 | Activity / Citramalate Accumulation | Reference |

| MdCMS_1 | Glutamine | High activity, induces accumulation | pnas.orgnih.gov |

| MdCMS_2 | Glutamate (B1630785) | Near complete loss of activity | pnas.orgnih.gov |

Advanced Analytical Methodologies for Citramalic Acid Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are foundational for separating and quantifying citramalic acid from complex mixtures, enabling detailed analysis of its presence and concentration in various research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely established and cost-effective technique for metabolomic profiling, allowing for the identification and quantification of numerous metabolites, including this compound pragolab.cztandfonline.comfrontiersin.org. This technique typically requires the derivatization of protic functional groups within metabolites, such as the hydroxyl and carboxyl groups of this compound, to enhance their volatility and thermal stability for GC separation pragolab.cz. For instance, GC-MS has been employed to analyze organic acids in biological samples like pitaya fruit, successfully identifying and quantifying this compound alongside other organic acids tandfonline.com. The process involves sample extraction, derivatization (e.g., using ethyl chloroformate), separation on a capillary column, and detection by mass spectrometry, often in full scan or selected ion monitoring (SIM) modes pragolab.cz.

Table 1: Metabolites Identified by GC-MS in Research Samples

| Metabolite | Common Association/Role | GC-MS Analysis Reference |

|---|---|---|

| This compound | Microbial metabolite, Fruit component | pragolab.cz, tandfonline.com, frontiersin.org |

| Citric acid | TCA cycle intermediate, Fruit component | pragolab.cz, tandfonline.com, frontiersin.org |

| Malic acid | TCA cycle intermediate, Fruit component | pragolab.cz, tandfonline.com, frontiersin.org |

| Succinic acid | TCA cycle intermediate | openaccessjournals.com, tandfonline.com, nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HPLC-DAD) for Targeted Analysis and Enantiomer Separation

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) are powerful techniques for the targeted analysis of this compound, with LC-MS/MS being particularly adept at enantiomer separation.

LC-MS/MS for Targeted Analysis and Enantiomer Separation: LC-MS/MS has emerged as a gold standard for the precise quantification of this compound in complex biological matrices and for distinguishing its enantiomers. A significant advancement in this area involves pre-column derivatization of this compound with a chiral reagent, such as benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate mdpi.comresearchgate.netsemanticscholar.orgnih.gov. This derivatization converts the enantiomers into diastereomers, which can then be separated on a standard octadecylsilica (C18) column mdpi.comresearchgate.netsemanticscholar.orgnih.gov. The developed LC-MS/MS method has demonstrated high efficiency, achieving a resolution of 2.19 and a separation factor of 1.09 for CMA enantiomers mdpi.comresearchgate.netsemanticscholar.orgnih.gov. Research utilizing this method has revealed that apples predominantly contain the R-enantiomer of this compound mdpi.comresearchgate.netsemanticscholar.org. Validation studies for such LC-MS/MS methods have reported limits of detection (LOD) as low as 15.40 fmol and recoveries ranging from 86% to 93% mdpi.comsemanticscholar.org. This technique is crucial for targeted metabolomics studies aiming to quantify specific metabolites in biofluids and tissues nih.gov.

HPLC-DAD: HPLC, often coupled with UV detection (HPLC-DAD), is also utilized for the analysis of organic acids, including this compound, in various samples such as wine and fruit juices openaccessjournals.comnih.gov. For instance, a method using an RP-18 column has been described for separating organic acids like this compound in wine openaccessjournals.com. While HPLC-DAD is effective for general quantification, separating the enantiomers of this compound typically requires specialized chiral stationary phases or derivatization strategies, as demonstrated in studies on other chiral acids like lactic acid mdpi.com.

Table 2: LC-MS/MS Enantiomer Separation Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Resolution (Rs) | 2.19 | mdpi.comresearchgate.netsemanticscholar.orgnih.gov |

| Separation Factor | 1.09 | mdpi.comresearchgate.netsemanticscholar.orgnih.gov |

| Detection Method | LC-MS/MS | mdpi.comresearchgate.netsemanticscholar.orgnih.govnih.gov |

Table 3: LC-MS/MS Method Validation Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 15.40 fmol (S/N = 3) | mdpi.comsemanticscholar.org |

| Recovery (Apple Peel) | 93% | semanticscholar.org |

| Recovery (Apple Fruit) | 87% | mdpi.comsemanticscholar.org |

| Intra-day Precision (RSD) | 1.33% (Peel), 1.84% (Fruit) | mdpi.comsemanticscholar.org |

Ion Chromatography for Organic Acid Analysis

Ion Chromatography (IC) is a valuable technique for the separation and quantification of organic acids, including this compound, particularly in matrices like wine and fruit juices openaccessjournals.comoiv.intthermofisher.com. This method utilizes ion-exchange columns to separate anions, with detection typically performed using suppressed conductivity detection oiv.intthermofisher.com. This detection mode offers high sensitivity and is less prone to interference from UV-absorbing compounds, such as phenolic compounds, which can be problematic in HPLC-UV methods oiv.intthermofisher.com. Research has employed IC with specific columns, such as the Supelcogel C-610H, using mobile phases comprising dilute sulfuric acid and organic modifiers, to analyze organic acid profiles in beverages openaccessjournals.com. The ability of IC to separate a wide range of organic acids and inorganic anions makes it a versatile tool for comprehensive analysis oiv.intthermofisher.com.

Table 4: Ion Chromatography Conditions for Organic Acid Analysis

| Analyte Category | Technique | Column Type | Mobile Phase Composition | Detection Method | Reference |

|---|---|---|---|---|---|

| Organic Acids | HPLC-IEC | Supelcogel C-610H | 10% Acetone, 0.5 mM Sulfuric Acid | UV (210 nm) | openaccessjournals.com |

Spectroscopic Approaches for Structural Elucidation and Metabolic Tracing in Research

Spectroscopic techniques are fundamental for confirming the identity and structure of this compound and for tracing its metabolic fate within biological systems.

Nuclear Magnetic Resonance (NMR) Applications in Pathway Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation and is extensively used in metabolic flux analysis (MFA) to trace carbon pathways cam.ac.ukhmdb.ca. While direct NMR analysis of this compound in complex samples requires sophisticated sample preparation and data processing, NMR is instrumental in identifying isotopically labeled metabolites. For instance, ¹³C-based MFA, which often relies on NMR to analyze the distribution of ¹³C labels in metabolites, can provide insights into the metabolic pathways involving this compound, such as its synthesis from pyruvate (B1213749) and acetyl-CoA cam.ac.uk. The Human Metabolome Database also lists NMR as a search method for metabolite identification, underscoring its role in confirming the presence and structure of compounds like this compound hmdb.ca.

Enzymatic Assays for Activity Measurement and Flux Analysis in Research

Enzymatic assays and related techniques like metabolic flux analysis are critical for understanding the biochemical reactions and pathways involving this compound.

Enzymatic Activity and Flux Analysis: Metabolic flux analysis (MFA) is a key tool for quantifying the rates of metabolic reactions and understanding carbon flow within cellular systems, which is applicable to pathways involving this compound cam.ac.uk. The primary enzyme responsible for this compound synthesis is citramalate (B1227619) synthase (CMS), which catalyzes the condensation of pyruvate and acetyl-CoA cam.ac.ukuga.edu. Research has characterized CMS from various sources, providing kinetic parameters such as Km values for its substrates uga.edu. For example, CMS from Methanococcus jannaschii exhibits a Km for pyruvate of 0.85 mM and a Km for acetyl-CoA of 0.14 mM uga.edu. Other enzymes, like citramalate lyase, are involved in the breakdown of this compound into acetate (B1210297) and pyruvate hmdb.cathegoodscentscompany.com. Studying the activity and kinetics of these enzymes is vital for understanding this compound metabolism and for metabolic engineering efforts aimed at its production uga.edubenchchem.com.

Table 5: Kinetic Parameters of Citramalate Synthase (CMS)

| Enzyme/Substrate | Kinetic Parameter | Value | Source Organism | Reference |

|---|---|---|---|---|

| Citramalate Synthase | Specific Activity | 2.9 µmol/min/mg protein | Methanococcus jannaschii | uga.edu |

| Citramalate Synthase | Km (Pyruvate) | 0.85 mM | Methanococcus jannaschii | uga.edu |

Compound List:

this compound (CMA)

Malic acid (Mal)

Tartaric acid (Tar)

Citric acid

Shikimic acid

Lactic acid

Fumaric acid

Succinic acid

Gallic acid

Proline

Acetate

Pyruvic acid

Acetyl-CoA

2-Hydroxyglutaric acid

Citrulline

Guanosine

Hypoxanthine

Phenylalanine

α-Ketoglutarate

Alanine

Glutamine

Cysteine

Homoserine

Methyl myristate

Oxaloacetic acid

2-Deoxy-3,5-dihydroxypentonic acid-γ-lactone

N-acetylisoleucine

Ribose

3-Hydroxyphenylacetic acid

Vanillylmandelic acid

13-Hydroxyundecanoic acid

1,2-Dihydroxybenzene

Glyoxylic acid

Itaconic acid

Kojic acid

Oxalic acid

Gluconic acid

Phthalic acid

Salicylic acid

Acetoacetic acid

Threonine

2-Hydroxybutyric acid

Folic acid

Coenzyme Q10

Vitamin E

Vitamin K

Methionine

Hydroxyphenylacetic acid

Isocitric acid

Galacturonic acid

Sorbic acid

Potassium sorbate (B1223678)

Squalene

Isotope Labeling and Flux Analysis for Metabolic Pathway Elucidation

Understanding the intricate metabolic pathways involving this compound relies heavily on advanced analytical techniques such as stable isotope labeling and metabolic flux analysis (MFA). These methodologies enable researchers to trace the flow of carbon atoms through biochemical networks, quantify reaction rates, and elucidate the functional roles of metabolites within cellular systems.

Principles of Isotope Labeling and MFA

Stable isotope labeling, particularly with ¹³C, is a cornerstone technique for metabolic pathway elucidation frontiersin.orgd-nb.infonih.govfrontiersin.org. In this approach, microorganisms, plant tissues, or cell cultures are provided with ¹³C-labeled substrates (e.g., ¹³C-glucose, ¹³C-acetate). As these labeled substrates are metabolized, the ¹³C atoms are incorporated into various cellular metabolites, including this compound. The distribution and patterns of these ¹³C labels within metabolites are then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) frontiersin.orgnih.govshimadzu.com.

Metabolic Flux Analysis (MFA) builds upon isotope labeling data by employing computational models of cellular metabolism. By fitting the experimentally measured ¹³C labeling patterns (mass isotopomer distributions or MIDs) to these models, researchers can quantify the rates, or fluxes, of specific biochemical reactions within the metabolic network frontiersin.orgd-nb.infonih.govfrontiersin.orgshimadzu.com. This allows for a quantitative understanding of how metabolites like this compound are synthesized, consumed, and interconverted within complex biological systems.

This compound in Metabolic Pathways

This compound, also known as 2-methylmalic acid, is a dicarboxylic acid that plays a role in various metabolic processes. Its synthesis typically involves the condensation of pyruvate and acetyl-CoA, catalyzed by the enzyme citramalate synthase (CMS) hmdb.capnas.orgresearchgate.netresearchgate.net. This pathway is significant in microbial metabolism, contributing to amino acid biosynthesis (e.g., isoleucine) and the production of various esters hmdb.capnas.orgresearchgate.netresearchgate.net. In plants, this compound has been identified as a component of fruit metabolism, potentially influencing flavor profiles and contributing to ester biosynthesis pnas.orgmdpi.com.

Application in Research Findings

Biotechnological Production and Strain Engineering of Citramalic Acid Research Focus

Microbial Hosts and Strain Development for Citramalic Acid Production

Escherichia coli has been the primary microbial chassis for developing this compound production platforms due to its well-understood genetics, rapid growth, and robust nature in industrial fermentation settings. nih.govworktribe.com While other microorganisms like Saccharomyces species and certain anaerobic bacteria can naturally produce this compound, their native yields are low, making them less suitable for industrial-scale production without significant engineering. healthmatters.io

The cornerstone of strain development is the introduction of a key enzyme, citramalate (B1227619) synthase (CimA), which catalyzes the condensation of the central metabolic intermediates pyruvate (B1213749) and acetyl-CoA to form citramalate. microbiologyresearch.orgnih.gov The most commonly used and best-characterized version is the cimA gene from the thermophilic archaeon Methanococcus jannaschii. microbiologyresearch.org To improve its efficacy at the typical cultivation temperatures for E. coli (around 37°C), a mesophilic variant, CimA3.7, was developed through directed evolution. microbiologyresearch.orgnih.gov

Initial strain development efforts focused on expressing this heterologous enzyme in suitable E. coli hosts, such as the K-12 derivative BW25113. nih.govembopress.org One notable engineered strain, designated E. coli JW1, was constructed from the BW25113 background. This strain not only expressed the evolved CimA3.7 variant but also included deletions of key genes to prevent the diversion of pyruvate into fermentative byproducts. worktribe.commicrobiologyresearch.org Further developments have led to even more advanced strains, with one study engineering a phage-resistant E. coli BW25113 capable of producing high titers of citramalate. nih.gov

Table 1: Key Microbial Strains Engineered for this compound Production

| Strain Designation | Parent Strain | Key Genetic Modifications | Reported Titer (g/L) | Reference |

|---|---|---|---|---|

| E. coli JW1 | E. coli BW25113 | Expresses pBAD24-mjcimA3.7; ΔldhA, ΔpflB | 82 | nih.gov |

| MEC626/pZE12-cimA | E. coli | Harbors GltA[F383M] variant; Expresses cimA | >60 | nih.gov |

| Phage-resistant strain | E. coli BW25113 | Expresses MjcimA3.7; Ssp defense system integration; ΔackA-pta; Non-oxidative glycolysis pathway | 110.2 | nih.gov |

| CM0 + ΔleuC | E. coli BW25113 | Expresses pZE-mjCimA; ΔleuC | 14.9 | acs.org |

Genetic Manipulation and Pathway Optimization Strategies

To achieve high yields and titers, extensive genetic manipulation is required to channel the carbon flux from the substrate (e.g., glucose) directly toward this compound synthesis. This involves a multi-pronged approach of eliminating competing metabolic pathways and enhancing the supply of precursors.

Key Genetic Manipulation Strategies:

Blocking Competing Pathways: A primary strategy is to eliminate pathways that consume the precursors, pyruvate and acetyl-CoA, or that convert citramalate to other compounds.

Pyruvate Metabolism: To prevent the loss of pyruvate to fermentation byproducts under oxygen-limited conditions, genes such as lactate (B86563) dehydrogenase (ldhA) and pyruvate formate-lyase (pflB) are knocked out. microbiologyresearch.orgnih.gov This prevents the formation of lactic acid and formate, respectively.

Acetate (B1210297) Production: The synthesis of acetate, a major byproduct that inhibits cell growth, is a significant hurdle. Deleting genes in the acetate production pathway, such as phosphate (B84403) acetyltransferase (pta), acetate kinase (ackA), and pyruvate oxidase (poxB), has been shown to be crucial for minimizing acetate formation. researchgate.net

Citramalate Degradation: The native isoleucine biosynthesis pathway in E. coli can degrade citramalate. The enzyme 3-isopropylmalate dehydratase, encoded by the leuC and leuD genes, catalyzes the dehydration of citramalate. acs.orgresearchgate.net Deleting leuC has been shown to significantly increase the accumulation of citramalate. acs.org

Redirecting Carbon Flux: Beyond blocking competing pathways, strategies are employed to actively redirect carbon flow.

TCA Cycle Modification: The tricarboxylic acid (TCA) cycle is a major competitor for acetyl-CoA. Citrate (B86180) synthase, encoded by the gltA gene, condenses acetyl-CoA with oxaloacetate to form citrate. nih.gov While a complete deletion of gltA would block the TCA cycle and necessitate glutamate (B1630785) supplementation, a more elegant approach has been to engineer the GltA enzyme itself. nih.govresearchgate.net Creating point mutations, such as GltA[F383M], reduces the enzyme's affinity for acetyl-CoA without eliminating its function entirely. nih.gov This strategy successfully diverts carbon flux towards citramalate while allowing the cell to grow without added glutamate, improving production by 125% in batch fermentation compared to the native enzyme. nih.gov

Enhancing Precursor Supply: More advanced strategies focus on increasing the availability of acetyl-CoA. One successful approach involved engineering a non-oxidative glycolysis pathway while simultaneously removing the acetate synthesis pathway, which significantly boosted the acetyl-CoA supply for citramalate production. nih.gov

These genetic modifications, often performed in combination, are essential for creating a highly efficient and specialized microbial cell factory dedicated to this compound synthesis. researchgate.net

Bioreactor Design and Process Parameters Optimization in Research Systems

The transition from shake-flask studies to controlled bioreactors is a critical step in developing a viable bioprocess. For this compound production, fed-batch fermentation has emerged as the most effective strategy, allowing for high cell densities and high product titers while managing substrate inhibition and byproduct formation. nih.govnih.gov

Key Bioprocess Parameters and Strategies:

Fermentation Mode: Fed-batch processes are universally employed to achieve high concentrations of citramalate. nih.govnih.govnih.gov This involves an initial batch phase to grow the microbial biomass, followed by a continuous or intermittent feeding phase to supply the carbon source (e.g., glucose) for production. nih.govlambda-instruments.com

Feeding Strategy: The method of substrate feeding is crucial. A continuous, growth-limiting feed of glucose is highly effective at preventing the accumulation of acetate, which can inhibit cell growth and productivity. nih.gov One study demonstrated that a continuous glucose feed nearly doubled the final citramalate titer and yield compared to a process where glucose was added in discrete batches. nih.gov More advanced methods include exponential feeding strategies, where the feed rate is increased in line with cell growth to maintain optimal production conditions. nih.govlambda-instruments.com

pH Control: Maintaining a stable pH is essential for optimal enzyme function and cell viability. In most reported systems, the pH is maintained at a neutral value, typically around 7.0, through the automated addition of an acid and a base. nih.gov

Temperature: Fermentations are generally carried out at the optimal growth temperature for the E. coli host, which is 37°C. nih.gov

Aeration and Dissolved Oxygen: Adequate aeration is necessary for aerobic respiration and cell growth. However, under high-density conditions, oxygen limitation can trigger the formation of unwanted fermentation byproducts. microbiologyresearch.org Therefore, managing the aeration rate to maintain a sufficient level of dissolved oxygen is a key parameter, though specific setpoints are often optimized on a case-by-case basis.

By carefully controlling these parameters in a fed-batch bioreactor, researchers have achieved remarkable results. One optimized process yielded 82 g/L of citramalate in just 65 hours, with a productivity of 1.85 g/L/h. nih.gov Another study, employing a different engineered strain and fermentation strategy, reported a final titer of 110.2 g/L after 80 hours, which stands as the highest reported concentration in E. coli. nih.gov

Table 2: Comparison of Fed-Batch Fermentation Parameters for this compound Production

| Parameter | Study 1 | Study 2 | Study 3 |

|---|---|---|---|

| Host Strain | E. coli JW1 | MEC626/pZE12-cimA | Phage-resistant E. coli BW25113 |

| Bioreactor Scale | 3 L | Controlled Fermenters | 10 L |

| Feeding Strategy | Continuous, growth-limiting glucose feed | Exponential feed strategy | Fed-batch fermentation |

| Temperature | 37 °C | Not specified | Not specified |

| pH | 7.0 | Not specified | Not specified |

| Duration (h) | 65 | 132 | 80 |

| Final Titer (g/L) | 82 ± 1.5 | >60 | 110.2 |

| Productivity (g/L/h) | 1.85 | ~0.45 | 1.4 |

| Yield (g/g glucose) | 0.48 | 0.53 | 0.4 |

| Reference | nih.gov | nih.gov | nih.gov |

Downstream Processing Methodologies for Research Scale Recovery

While much of the research focuses on upstream strain development and fermentation, the recovery and purification of this compound from the fermentation broth are essential final steps. At the research scale, the primary goal is to isolate the product for analysis and characterization. The methods employed are often analogous to those used for other organic acids, like citric acid. nih.govresearchgate.net

A proposed general process involves separating the this compound from the fermentation broth to obtain its salt form, citramalate. acs.org This is typically followed by further purification steps.

Common Downstream Processing Steps:

Cell Separation: The first step is to remove the microbial biomass from the liquid culture. This is universally achieved through centrifugation or filtration. nih.govmdpi.com

Precipitation: A classical method for organic acid recovery involves precipitation. The filtered broth is treated with a base, such as calcium hydroxide, to precipitate the acid as its salt (e.g., calcium citramalate). This salt is then recovered by filtration. Subsequently, the addition of sulfuric acid re-acidifies the salt, yielding purified this compound and a solid byproduct (calcium sulfate), which is then filtered out. researchgate.net

Extraction and Column Separation: Liquid-liquid extraction or column chromatography can also be used for purification. acs.org These methods exploit differences in solubility and affinity to separate the target acid from remaining media components and byproducts. nih.gov

Crystallization: The final step often involves crystallization to obtain a pure, solid product. The purified acid solution is concentrated, often by evaporation, and then cooled to allow the this compound to crystallize, leaving residual impurities in the solution. researchgate.net

While effective at a laboratory scale, these methods, particularly precipitation, can generate significant waste streams (e.g., gypsum). nih.gov For industrial-scale production, more environmentally friendly and cost-effective technologies such as adsorption, membrane separation, and reactive extraction are being explored for organic acid recovery. nih.gov

Theoretical and Computational Studies of Citramalic Acid

Quantum Chemical Calculations and Molecular Modeling of Citramalic Acid and Related Molecules

Quantum chemical calculations and molecular modeling provide fundamental insights into the structure, electronic properties, and reactivity of this compound. Density Functional Theory (DFT) and related methods are frequently employed to predict various molecular parameters. For instance, studies have focused on calculating the pKa values of the carboxylic acid and hydroxyl groups of this compound, crucial for understanding its behavior in aqueous environments and biological systems researchgate.net. These calculations often involve sophisticated solvation models and thermodynamic cycles to achieve accuracy researchgate.net.

Furthermore, computational approaches like Collision-Induced Dissociation via Molecular Dynamics (CIDMD) utilize quantum chemistry to predict tandem mass spectra (MS/MS) of molecules, including this compound nih.govacs.org. This involves simulating the fragmentation pathways of protonated this compound molecules upon collision with inert gas atoms, providing mechanistic details that aid in its identification and structural characterization nih.govacs.org. The accuracy of these predictions is sensitive to the choice of protonation sites (protomers) and molecular conformations nih.govnih.gov.

Collision Cross Section (CCS) calculations, another application of computational chemistry, are also performed for this compound. These calculations, often employing quantum chemistry-based pipelines, help in its identification in metabolomics studies by predicting its size and shape in the gas phase nih.gov.

Table 8.1.1: Calculated pKa Values for this compound

| Group | Calculated pKa (Theoretical) | Method/Model Used | Reference |

|---|---|---|---|

| COOH | (Not explicitly stated) | DFT (e.g., B3LYP) | researchgate.net |

Note: Specific numerical pKa values for this compound's OH groups were the subject of theoretical investigation in researchgate.net, with the study detailing the methodologies employed for their calculation.

Table 8.1.2: Calculated Collision Cross Sections (CCS) for this compound

| Molecule | Model | Charge | Drift Tube Parameters (N, T, P) | CCS (Ų) | Uncertainty (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | 1 | 0 | 18, 998, 11 | 98.98 | 22.53 | nih.gov |

| This compound | 2 | -1 | 17, 999, 10 | 122.52 | 1.01 | nih.gov |

| This compound | 3 | -1 | 17, 995, 9 | 119.62 | 1.39 | nih.gov |

Note: CCS values are calculated for different models and charge states of this compound, illustrating the impact of protonation and conformation on its gas-phase properties.

Molecular Dynamics Simulations of Citramalate-Binding Enzymes and Substrate Interactions

Molecular Dynamics (MD) simulations are instrumental in understanding the dynamic behavior of enzymes and their interactions with substrates like citramalate (B1227619). These simulations track the atomic movements of a system over time, revealing conformational changes, binding mechanisms, and energy landscapes. While specific MD studies directly detailing citramalate binding to a particular enzyme are less common in the provided search results, the methodologies are well-established for related systems.

For example, MD simulations have been used to investigate the domain closure mechanisms in enzymes like citrate (B86180) synthase, which is structurally related to enzymes in pathways involving citramalate nih.gov. Such simulations provide insights into how enzyme active sites reconfigure upon substrate binding, influencing catalytic efficiency nih.govosti.govbiorxiv.org. Studies on other enzymes, such as carboxylesterases and gamma-glutamyltranspeptidase, demonstrate how MD can reveal detailed binding modes, identify key residues involved in substrate recognition, and explore conformational ensembles that affect ligand binding osti.govbiorxiv.org. The mention of "molecular dynamic simulations" in relation to "d-Citramalate" in dntb.gov.ua suggests its application in studying enzymes that process citramalate, likely focusing on understanding substrate-enzyme recognition and catalytic mechanisms.

Metabolic Network Modeling and Flux Balance Analysis Incorporating this compound Pathways

Metabolic network modeling, particularly Flux Balance Analysis (FBA), offers a powerful framework for understanding the flow of metabolites through complex biochemical pathways. FBA utilizes stoichiometric models of metabolic networks to predict steady-state flux distributions, often optimizing for specific objectives such as biomass production or product yield wikipedia.orgnih.govmdpi.comnih.gov.

The "citramalate pathway" is recognized for its role in the biosynthesis of isoleucine and related compounds in various organisms, including plants and bacteria pnas.org. This pathway typically involves the condensation of pyruvate (B1213749) and acetyl-CoA to form this compound, catalyzed by citramalate synthase (CMS) pnas.orgacs.org. Computational studies can model these pathways to understand carbon flow and optimize production. For instance, metabolic engineering efforts have utilized FBA to design E. coli strains for the efficient production of (R)-citramalate from glucose by overexpressing citramalate synthase acs.org. Such models can predict flux distributions and identify bottlenecks, guiding metabolic engineering strategies for enhanced yields of citramalate or its derivatives nih.govmdpi.comacs.org. Research in plants has also identified genes like HuIPMS2 involved in this compound synthesis, providing molecular data that can be integrated into metabolic models to understand its accumulation during fruit development mdpi.com.

Computational Prediction of Novel this compound Metabolites or Associated Enzymes

Computational prediction plays a vital role in expanding our understanding of metabolic networks by identifying potential new metabolites or enzymes that may be involved in pathways. Techniques such as machine learning, quantitative structure-activity relationships (QSAR), and molecular docking are employed to predict metabolic transformations, sites of metabolism, and enzyme functions nih.govnih.gov.

While specific predictions for novel this compound metabolites or enzymes are not detailed in the provided snippets, the general methodologies are applicable. For example, computational tools can analyze known metabolic pathways and enzyme families to predict potential variants or novel enzymes that might catalyze reactions involving this compound or its precursors and products nih.govnih.gov. By examining sequence homology and structural similarities, computational approaches can hypothesize new enzymes involved in the citramalate pathway or predict novel metabolic products derived from this compound through various biotransformation reactions. Furthermore, predictive models can be used to identify potential metabolic liabilities or novel pathways in different organisms, aiding in the discovery of new biochemical functions related to this compound metabolism.

Compound List:

this compound

Pyruvate

Acetyl-CoA

Citramalate synthase

Isoleucine

Methacrylic acid

Citrate synthase

HuIPMS2

Future Research Directions and Emerging Paradigms in Citramalic Acid Studies

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics)

A holistic understanding of citramalic acid metabolism necessitates the integration of multiple layers of biological information. The application of "multi-omics" approaches, combining genomics, transcriptomics, proteomics, and metabolomics, is a powerful paradigm for elucidating the complex regulatory networks governing this compound biosynthesis and its physiological roles.

Genomics provides the foundational blueprint, allowing for the identification of genes potentially involved in this compound metabolism. For instance, the identification of three candidate 2-isopropylmalate synthase (IPMS) genes in the pitaya genome was a crucial first step in understanding its synthesis in this fruit. mdpi.com

Transcriptomics , through techniques like RNA-sequencing, offers a dynamic view of gene expression under different conditions. In pitaya fruit, transcriptome analysis revealed that the expression levels of HuIPMS2 and HuIPMS3 were positively correlated with the content of this compound, suggesting their key roles in its accumulation. mdpi.com Similarly, transcriptome analysis of Aspergillus niger strains led to the identification of a previously unknown biosynthetic cluster proposed to be involved in this compound biosynthesis. researchgate.netacs.org

Proteomics , the large-scale study of proteins, can validate the expression of enzymes identified at the transcript level and provide insights into post-translational modifications that may regulate their activity. While specific proteomics studies on this compound are emerging, this approach holds the key to understanding the functional protein machinery.

Metabolomics provides a direct snapshot of the biochemical phenotype, quantifying this compound and other related metabolites. In studies of a Paecilomyces fungus, exo-metabolomic analysis was instrumental in identifying this compound as a significant contributor to the bioleaching of rare earth elements. researchgate.netkaist.ac.kr Metabolomic profiling in wampee fruit has also helped to identify L-citramalic acid as a dominant organic acid contributing to its taste profile. acs.org The integration of these omics datasets allows for the construction of comprehensive metabolic models, enabling researchers to predict metabolic fluxes and identify key control points in this compound production.

| Omics Technology | Application in this compound Research | Key Findings |

| Genomics | Identification of candidate genes for this compound synthesis. | Identified three IPMS genes (HuIPMS1, HuIPMS2, HuIPMS3) in the pitaya genome. mdpi.com |

| Transcriptomics | Correlating gene expression with this compound accumulation; discovering novel biosynthetic gene clusters. | Positive correlation between HuIPMS2/HuIPMS3 expression and this compound content in pitaya. mdpi.com Identification of a novel citramalate (B1227619) biosynthesis pathway in Aspergillus niger. researchgate.netacs.org |

| Proteomics | Validating enzyme expression and identifying post-translational modifications. | Future applications will confirm the presence and activity of key enzymes in the this compound pathway. |

| Metabolomics | Quantifying this compound and related metabolites to understand its role in biological processes. | Identified this compound's role in the bioleaching of rare earth elements by Paecilomyces. researchgate.netkaist.ac.kr Determined L-citramalic acid as a key taste component in wampee fruit. acs.org |

Discovery and Elucidation of Uncharacterized this compound Pathways

While the condensation of acetyl-CoA and pyruvate (B1213749) by citramalate synthase is a known route for this compound biosynthesis, the full spectrum of its metabolic pathways in various organisms remains to be explored. mdpi.comnih.gov A significant future direction is the discovery and detailed characterization of these uncharacterized pathways.

Research in Aspergillus niger has already led to the identification of novel citramalate biosynthesis pathways. researchgate.netacs.org Transcriptome analysis of itaconic acid-producing strains unexpectedly revealed the biodegradation of itaconic acid into a compound that was subsequently identified as this compound. researchgate.net This finding not only uncovered a new metabolic route but also suggested a previously unknown biosynthetic gene cluster responsible for this conversion. researchgate.netacs.org Overexpression of the putative citramalate synthase from this cluster confirmed its role in this compound production. researchgate.netacs.org

In plants, while the involvement of citramalate synthase is established, alternative pathways may exist. mdpi.com For example, the methylation of malic acid has been proposed as a potential route. mdpi.com The pathway of this compound synthesis in many organisms, including commercially important ones, is still not fully elucidated. mdpi.com Future research will likely employ a combination of isotopic labeling studies, enzymatic assays, and multi-omics approaches to map out these novel pathways in greater detail. Uncovering these alternative routes could provide new targets for metabolic engineering to enhance this compound production.

Development of Advanced Biosensors and High-Throughput Detection Methods for Research Applications

The advancement of metabolic engineering and synthetic biology for optimizing this compound production is often limited by the lack of high-throughput screening methods. Traditional analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are accurate but can be time-consuming and not suitable for screening large libraries of engineered microbial strains. researchgate.netdntb.gov.ua

A key area for future development is the creation of advanced biosensors for the real-time, in vivo detection of this compound. Genetically encoded fluorescent biosensors, for example, could be designed to respond to intracellular concentrations of this compound, providing a dynamic readout of metabolic activity. addgene.org These biosensors typically consist of a sensing domain that binds to the target molecule and a reporter domain (e.g., a fluorescent protein) that transduces this binding event into a measurable signal. addgene.org The development of such biosensors for other organic acids, like adipic acid and various dicarboxylic acids, serves as a proof-of-concept for their application in this compound research. kaist.ac.krnih.gov

Furthermore, high-throughput detection methods are crucial for screening mutant libraries to identify strains with improved this compound production. Colorimetric assays, which can be adapted to a microplate format, offer a rapid way to screen a large number of samples. researchgate.net Flow cytometry, coupled with a fluorescent biosensor, can be used to sort individual cells based on their production levels, enabling the rapid isolation of high-producing strains. acs.org These advanced tools will significantly accelerate the design-build-test-learn cycle in metabolic engineering, paving the way for more efficient microbial cell factories for this compound.

Exploration of Novel Biotechnological Applications (Non-Clinical/Non-Safety Focused)

This compound is emerging as a versatile platform chemical with a range of potential biotechnological applications beyond the clinical and safety-focused realms. Its unique chemical structure makes it a valuable precursor for the synthesis of various commercially important compounds.

One of the most promising applications is its role as a C5 precursor for the chemical synthesis of methacrylic acid. acs.orgresearchgate.net Methacrylic acid is a key monomer for the production of polymethyl methacrylate (PMMA), a widely used transparent thermoplastic. nih.govresearchgate.net The bio-based production of this compound offers a sustainable alternative to the petrochemical-based synthesis of methacrylic acid. acs.orgresearchgate.net

In the food industry, this compound can be used as an acidulant in soft drinks. mdpi.com It also serves as a raw material for the production of citraconic acid. mdpi.com Furthermore, high concentrations of this compound have been found to contribute to the unique sensory properties of industrial sake. mdpi.com

Another novel application is in the field of bioremediation and resource recovery. Research has shown that this compound, exuded by the fungus Paecilomyces, contributes significantly to the bioleaching of rare earth elements from ores. researchgate.netkaist.ac.kr Interestingly, this compound was found to release significantly less of the radioactive element thorium compared to citric acid, suggesting it may have preferable leaching properties for certain applications. researchgate.netkaist.ac.kr

| Application Area | Specific Use | Significance |

| Biopolymer Production | Precursor for methacrylic acid, a monomer for polymethyl methacrylate (PMMA). acs.orgresearchgate.net | Provides a sustainable, bio-based alternative to petrochemical routes for producing a widely used polymer. nih.govresearchgate.net |

| Food Industry | Acidulant in soft drinks; precursor for citraconic acid; flavor component in sake. mdpi.com | Offers a natural alternative for food acidification and flavor enhancement. mdpi.com |

| Bioremediation/Resource Recovery | Bioleaching agent for rare earth elements. researchgate.netkaist.ac.kr | Enables a more environmentally friendly method for extracting valuable metals from ores, with selective leaching properties. researchgate.netkaist.ac.kr |

| Pharmaceutical Synthesis | Raw material for the synthesis of prostaglandins. mdpi.com | Serves as a chiral building block for the production of complex pharmaceutical compounds. mdpi.com |

Q & A

Q. How can Citramalic acid be identified and quantified in complex biological matrices such as urine or microbial cultures?

- Methodological Answer : this compound is typically isolated using ion-exchange chromatography followed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For example, the International Organisation of Vine and Wine (OIV) prescribes a solvent system containing iso-propyl alcohol, eucalyptol, and formic acid for TLC, with this compound quantified against standard solutions (0.25 g/L) . In microbial cultures, sample preparation involves centrifugation and acidification to stabilize the compound. Quantification via mass spectrometry (LC-MS/MS) is recommended for higher sensitivity, with detection limits (LOD) as low as 0.1 µg/mL in urine .

| Analytical Method | Matrix | LOD | Key Steps |

|---|---|---|---|

| TLC (OIV Protocol) | Wine/Must | 0.25 g/L | Solvent: iso-propyl alcohol, formic acid |

| LC-MS/MS | Urine | 0.1 µg/mL | Acidification, ion-pairing chromatography |

Q. What are the primary microbial sources of this compound, and how do they influence its detection in human samples?

- Methodological Answer : this compound is predominantly produced by Saccharomyces yeast and anaerobic bacteria (e.g., Clostridium, Propionibacterium acnes) . To confirm microbial origin in human samples, correlate its levels with fecal microbiome sequencing or organic acid panels. For example, elevated urinary citramalate (>2.5 µmol/mmol creatinine) suggests dysbiosis, necessitating confirmatory tests like gas chromatography-mass spectrometry (GC-MS) to rule out dietary artifacts .

Q. What standard protocols exist for synthesizing this compound enantiomers for experimental use?

- Methodological Answer : (S)- and (R)-citramalic acid enantiomers are synthesized via stereoselective enzymatic catalysis or chiral resolution. For instance, (S)-citramalic acid is produced using E. coli expressing citramalate synthase, with purity verified via polarimetry ([α]D = +9.5° for S-enantiomer) . Commercial standards (e.g., disodium salts, ≥98% purity) are available for calibration .

Q. How does this compound structurally differ from malic acid, and what analytical techniques distinguish them?

- Methodological Answer : this compound (2-hydroxy-2-methylsuccinic acid) contains an additional methyl group compared to malic acid (2-hydroxysuccinic acid). Differentiation requires nuclear magnetic resonance (NMR) spectroscopy (δ 1.4 ppm for CH3 in citramalate) or infrared (IR) spectroscopy (C-O stretching at 1720 cm⁻¹). HPLC with a C18 column (pH 2.5 mobile phase) resolves both acids with retention times differing by ~2 minutes .

Q. What are the safety and handling protocols for this compound in laboratory settings?

- Methodological Answer : this compound dipotassium salt (CAS 2306-22-1) is classified as irritant (Xi) with risk code 36/37/37. Standard protocols include wearing gloves, eye protection, and using fume hoods. Neutralize spills with sodium bicarbonate, and store at room temperature in airtight containers .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in microbial cross-feeding or metabolic competition?

- Methodological Answer : Use chemostat co-cultures of Saccharomyces and Clostridium under anaerobic conditions, controlling pH (5.5–6.5) and carbon sources (e.g., glucose vs. citrate). Quantify citramalate via LC-MS and microbial biomass via optical density (OD600). Include knockout strains (e.g., citramalate synthase-deficient yeast) to isolate contributions .

Q. What strategies resolve contradictions in reported this compound levels across gut microbiota studies?

- Methodological Answer : Discrepancies often arise from inter-laboratory variability in sample preparation (e.g., centrifugation speed, storage temperature). Standardize protocols using OIV guidelines and validate with spiked recovery tests (e.g., 85–115% recovery for LC-MS). Perform meta-analyses adjusting for confounders like antibiotic use or dietary citrate intake .

Q. How can chiral chromatography separate this compound enantiomers, and what biological implications arise from their stereospecificity?

- Methodological Answer : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) mobile phase. (S)-citramalate elutes earlier (tR = 12.3 min) than (R)-citramalate (tR = 15.8 min). Biological studies show (S)-citramalate inhibits malate dehydrogenase 10x more potently than the R-form, affecting mitochondrial metabolism .

Q. What computational methods predict this compound’s interactions with host enzymes or microbial transporters?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model citramalate binding to proteins like human malate dehydrogenase (PDB ID 4MDH). Validate predictions with surface plasmon resonance (SPR) assays, reporting binding affinity (KD) and stoichiometry .

Q. How do researchers validate this compound’s biomarker potential for gut dysbiosis in clinical cohorts?

- Methodological Answer :

Conduct longitudinal studies with matched fecal metagenomics and urinary organic acid profiling. Use receiver operating characteristic (ROC) curves to assess sensitivity/specificity. For example, citramalate >3.0 µmol/mmol creatinine predicts Clostridium difficile overgrowth with 92% specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.